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Compound of Interest

Compound Name: 2-Morpholinoacetaldehyde

Cat. No.: B1332701

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structural and
physicochemical properties of 2-Morpholinoacetaldehyde. It includes key identifiers, expected
spectroscopic data, synthesis and reactivity profiles, and detailed experimental methodologies
for its characterization.

Chemical Identity and Physicochemical Properties

2-Morpholinoacetaldehyde, also known as 2-(morpholin-4-yl)acetaldehyde, is an organic
compound featuring a saturated morpholine heterocycle N-substituted with an acetaldehyde
group.[1] This bifunctional nature, combining a secondary amine within the morpholine ring and
a reactive aldehyde group, makes it a valuable intermediate in organic synthesis.[1] The
compound is often handled as its more stable hydrochloride salt, which enhances shelf life and
solubility in polar solvents.[2]

The core structure consists of a six-membered morpholine ring, which contains one oxygen
and one nitrogen atom, bonded at the nitrogen position to an acetaldehyde moiety (—
CH2CHO).[1] This arrangement imparts distinct reactivity to the molecule, with the aldehyde
group being highly susceptible to nucleophilic addition and the morpholine nitrogen acting as a
base and nucleophile.[1]

Table 1: Physicochemical and Identification Data

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1332701?utm_src=pdf-interest
https://www.benchchem.com/product/b1332701?utm_src=pdf-body
https://www.benchchem.com/product/b1332701?utm_src=pdf-body
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://www.benchchem.com/pdf/Application_Notes_Protocols_NMR_Spectroscopy_for_the_Structure_Elucidaion_of_Complex_Organic_Molecules.pdf
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Citation(s)

IUPAC Name 2-morpholin-4-ylacetaldehyde [11[3]
4-Morpholineacetaldehyde,

Synonyms ) [2][3]
Morpholin-4-ylacetaldehyde

CAS Number 21977-09-3 (anhydrous) [11[3]

1172495-88-3 (hydrochloride 2]

salt)

Molecular Formula CeH11NO2 [1][3]

Molecular Weight

129.16 g/mol (anhydrous)

[1]3]

165.62 g/mol (hydrochloride

salt)

[2]

Appearance

Liquid (anhydrous); White to
off-white crystalline solid (HCI

salt)

[1](2]

Boiling Point (HCI salt)

255.9 °C (at 760 mmHg)

[2]

Density (HCI salt)

1.1 g/cm3

[2]

Solubility (HCI salt)

Miscible in water,
dichloromethane, and

methanol

[2]

Structural Elucidation via Spectroscopy

Spectroscopic analysis is fundamental to confirming the structure of 2-

Morpholinoacetaldehyde. While publicly available, fully assigned spectra are scarce, the

expected data can be reliably predicted based on the known chemical shifts and absorption

frequencies of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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Table 2: Predicted *H NMR Spectroscopic Data (400 MHz, CDCIs)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
] Aldehyde proton (-

~9.7 t (triplet) 1H
CHO)

~3.7 t (triplet) 4H Morpholine (-O-CHz-)
Methylene (-N-CH:-

~3.2 d (doublet) 2H
CHO)

~2.6 t (triplet) 4H Morpholine (-N-CH2-)

Rationale: The aldehyde proton is highly deshielded and appears significantly downfield. The
protons on the carbon adjacent to the aldehyde carbonyl are coupled to the aldehyde proton,
resulting in a doublet. The morpholine protons adjacent to the oxygen are more deshielded
than those adjacent to the nitrogen.

Table 3: Predicted 13C NMR Spectroscopic Data (100 MHz, CDCIs)

Chemical Shift (8) ppm Assighment

~200 Aldehyde carbonyl (C=0)
~67 Morpholine (-O-CHz-)
~65 Methylene (-N-CH2-CHO)
~54 Morpholine (-N-CH2-)

Rationale: The aldehyde carbonyl carbon exhibits a characteristic chemical shift in the far
downfield region. The carbons of the morpholine ring are in the typical range for saturated
heterocycles, with the carbon adjacent to the electronegative oxygen appearing further
downfield.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Key IR Absorption Bands (ATR-FTIR)

Wavenumber (cm~12) Intensity Assignment
~2950-2850 Strong C-H stretch (alkane)
) C-H stretch (aldehyde, Fermi

~2820 and ~2720 Medium

resonance doublet)

C=0 stretch (aldehyde
~1725 Strong

carbonyl)

C-O-C stretch (ether in
~1115 Strong

morpholine ring)

Rationale: The most diagnostic peaks are the strong carbonyl (C=0) stretch and the
characteristic pair of C-H stretching bands for the aldehyde proton, which arise from Fermi
resonance.[4] The strong C-O-C stretch is indicative of the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data (Electron lonization, El)

m/z Value Interpretation

129 [M]* Molecular ion

100 [M - CHOJ]* Loss of the formyl group

86 [C4aHsNO]* Cleavage alpha to the nitrogen
(Morpholine fragment)

57 [CsHsO0]* or [CsH7N]* Further fragmentation

Rationale: The molecular ion peak confirms the molecular weight. A common fragmentation
pathway for N-substituted morpholines is the loss of the substituent and alpha-cleavage,
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leading to characteristic fragments.

Synthesis and Reactivity

A primary application of 2-Morpholinoacetaldehyde is as a building block in pharmaceutical
and materials science. Its synthesis and subsequent reactions are central to its utility.

Synthesis Workflow

The most common laboratory synthesis involves the acid-catalyzed hydrolysis of a protected
precursor, 4-(2,2-diethoxyethyl)morpholine.[2] This straightforward, two-step process makes
the aldehyde readily accessible.

Starting Material Reaction Step Final Product

4-(2,2-diethoxyethyl)morpholine M Acid Hydrolysis Workup & Neutralization 2-Morpholinoacetaldehyde

2-Morpholinoacetaldehyde Primary/Secondary Amine (R-NH2)
Condensation
T : .- T > Reducing Agent
/
e Imine/Iminium Intermediate _—//; (.., NaBH(OAG)3)
Reduction el

N-Morpholinoethyl Amine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Structural
Characteristics of 2-Morpholinoacetaldehyde]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1332701#2-morpholinoacetaldehyde-structural-
characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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